molecular formula C13H11FN6OS3 B5217459 N-{5-[(4-fluorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-2-(1H-1,2,4-triazol-3-ylthio)acetamide

N-{5-[(4-fluorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-2-(1H-1,2,4-triazol-3-ylthio)acetamide

Cat. No. B5217459
M. Wt: 382.5 g/mol
InChI Key: FOQOSPWGQZMAQX-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a thiadiazole ring, a triazole ring, and two thioether groups. These groups are common in many pharmaceutical compounds due to their ability to interact with biological targets. The presence of fluorobenzyl groups may enhance the lipophilicity of the compound, which could potentially improve its ability to cross cell membranes .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of the atoms and the connectivity of the functional groups. The presence of the heterocyclic rings (thiadiazole and triazole) could potentially result in a rigid structure, which can be important for binding to biological targets .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For instance, the thioether groups might undergo oxidation reactions. The heterocyclic rings could potentially participate in electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties such as solubility, melting point, boiling point, etc., would depend on the specific arrangement of the atoms and the functional groups in the compound. The presence of fluorine might increase the stability and lipophilicity of the compound .

Scientific Research Applications

Antimicrobial Activity

The compound’s structure, which includes a 1,3,4-thiadiazol moiety, is known for its potential to bind with various enzymes and receptors, exhibiting significant antimicrobial properties . This makes it a candidate for developing new antibacterial and antifungal agents, especially in the fight against drug-resistant strains.

Anticancer Research

The presence of the 1,2,4-triazole ring in the compound’s structure suggests it may have applications in anticancer research . Triazole derivatives have been studied for their ability to inhibit cancer cell growth and could be used in the synthesis of novel chemotherapy agents.

Antiviral Applications

Compounds containing triazole rings, such as this one, have shown promise in antiviral research . They can be designed to target specific viral enzymes, potentially leading to new treatments for viral infections.

Agricultural Chemicals

The thiadiazol and triazole components are often explored for their use in agriculture as fungicides and plant growth regulators . The compound could be involved in the synthesis of chemicals that protect crops from fungal diseases or regulate their growth.

Material Science

In material science, such heterocyclic compounds are valuable for their potential applications in the development of organic semiconductors, which are used in various electronic devices . Their unique electronic properties can be harnessed for creating more efficient materials.

Pharmaceutical Drug Development

The compound’s framework is structurally similar to molecules that have been used in the development of a wide range of pharmaceutical drugs . Its versatility could lead to the synthesis of new drugs with improved efficacy and safety profiles.

Mechanism of Action

The mechanism of action would depend on the biological target of the compound. Many compounds containing triazole or thiadiazole rings exhibit antimicrobial, antifungal, or anticancer activity by interacting with various enzymes or receptors .

Future Directions

Future research could involve further exploration of the biological activity of this compound, including in vitro and in vivo testing. Additionally, modifications could be made to the structure of the compound to enhance its activity or reduce potential side effects .

properties

IUPAC Name

N-[5-[(4-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FN6OS3/c14-9-3-1-8(2-4-9)5-23-13-20-19-12(24-13)17-10(21)6-22-11-15-7-16-18-11/h1-4,7H,5-6H2,(H,15,16,18)(H,17,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOQOSPWGQZMAQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSC2=NN=C(S2)NC(=O)CSC3=NC=NN3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FN6OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{5-[(4-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide

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